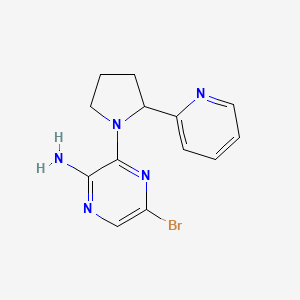

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine

CAS No.: 893612-27-6

Cat. No.: VC3948440

Molecular Formula: C13H14BrN5

Molecular Weight: 320.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893612-27-6 |

|---|---|

| Molecular Formula | C13H14BrN5 |

| Molecular Weight | 320.19 g/mol |

| IUPAC Name | 5-bromo-3-(2-pyridin-2-ylpyrrolidin-1-yl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-7-3-5-10(19)9-4-1-2-6-16-9/h1-2,4,6,8,10H,3,5,7H2,(H2,15,17) |

| Standard InChI Key | JQCDKLCWAMRVAS-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3 |

| Canonical SMILES | C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3 |

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

The compound’s IUPAC name, 5-bromo-3-(2-pyridin-2-ylpyrrolidin-1-yl)pyrazin-2-amine, reflects its three core components:

-

A pyrazine ring substituted with an amino group at position 2 and a bromine atom at position 5.

-

A pyrrolidine ring fused to the pyrazine at position 3.

-

A pyridine moiety attached to the pyrrolidine’s second position .

The stereochemistry of the pyrrolidine-pyridine linkage introduces chiral centers, which may influence biological activity. The SMILES notation and InChI key JQCDKLCWAMRVAS-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 320.19 g/mol | |

| CAS Registry Number | 893612-27-6 | |

| XLogP3 | 2.7 (estimated) |

Synthesis and Structural Analogues

Synthetic Routes

The synthesis of 5-bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine typically involves multi-step organic reactions:

-

Bromination: Introducing bromine at position 5 of the pyrazine core.

-

Pyrrolidine Coupling: Attaching the pyrrolidine ring via nucleophilic substitution or Buchwald-Hartwig amination.

-

Pyridine Functionalization: Incorporating the pyridine moiety through Suzuki-Miyaura or Ullmann coupling .

A patent by describes similar compounds synthesized for kinase inhibition, highlighting the use of enantiomerically pure intermediates to enhance selectivity. For instance, 5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine shares a related synthetic pathway, involving chiral resolution and palladium-catalyzed cross-coupling .

Structural Analogues

Variants of this compound include:

-

5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 1020253-22-8): A nitro-substituted analogue used in intermediate synthesis.

-

5-Bromo-N-[(3S)-pyrrolidin-3-yl]pyrazin-2-amine (CID 170020301): A stereoisomer with a simplified pyrrolidine substituent .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s pyrazine-pyrrolidine scaffold is a privileged structure in kinase inhibitor design. Patent discloses enantiomerically pure analogues as potent inhibitors of c-Met and ALK kinases, which are therapeutic targets in cancer. For example, 5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine demonstrated nanomolar IC values in enzymatic assays .

Antibacterial and Antiviral Activity

Pyrazine derivatives are explored for antimicrobial applications. While direct data on this compound is limited, structural analogues like 3-carboxamide-coumarin derivatives exhibit IC values against viral proteases . The bromine atom may enhance binding to hydrophobic enzyme pockets, a feature leveraged in hepatitis C virus (HCV) protease inhibitors .

| Supplier | Location | Advantage |

|---|---|---|

| Zerenex Molecular Ltd | United Kingdom | 47 |

| InFarmatik Bt. | Hungary | 69 |

Data from and indicate limited commercial availability, suggesting its primary use in academic or industrial research settings.

Challenges and Future Directions

Synthetic Complexity

The stereochemical complexity of the pyrrolidine-pyridine linkage necessitates asymmetric synthesis techniques, increasing production costs . Future work may focus on catalytic enantioselective methods to improve yield.

Pharmacological Profiling

While kinase inhibition data exist for analogues , the specific activity of 5-bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine remains underexplored. In vitro toxicity and ADMET studies are critical next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume